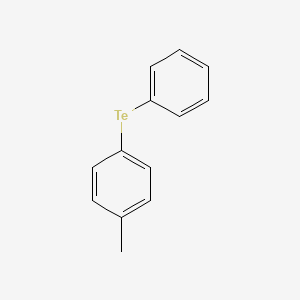
1-Methyl-4-(phenyltellanyl)benzene
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
1-Methyl-4-(phenyltellanyl)benzene is an organic compound that belongs to the class of aromatic tellurium compounds It features a benzene ring substituted with a methyl group at the 1-position and a phenyltellanyl group at the 4-position
Métodos De Preparación
Synthetic Routes and Reaction Conditions: 1-Methyl-4-(phenyltellanyl)benzene can be synthesized through electrophilic aromatic substitution reactions. One common method involves the reaction of 1-methyl-4-bromobenzene with diphenyl ditelluride in the presence of a catalyst such as copper powder. The reaction typically occurs under reflux conditions in an inert atmosphere to prevent oxidation .
Industrial Production Methods: While specific industrial production methods for this compound are not well-documented, the general approach would involve scaling up the laboratory synthesis methods. This would include optimizing reaction conditions, such as temperature, pressure, and catalyst concentration, to achieve higher yields and purity.
Análisis De Reacciones Químicas
Types of Reactions: 1-Methyl-4-(phenyltellanyl)benzene undergoes various chemical reactions, including:
Oxidation: The tellurium atom can be oxidized to form tellurium dioxide derivatives.
Reduction: Reduction reactions can convert the tellurium atom to lower oxidation states.
Substitution: Electrophilic and nucleophilic substitution reactions can occur on the benzene ring or the tellurium atom.
Common Reagents and Conditions:
Oxidation: Common oxidizing agents include hydrogen peroxide and nitric acid.
Reduction: Reducing agents such as sodium borohydride or lithium aluminum hydride are used.
Substitution: Reagents like halogens (chlorine, bromine) and nucleophiles (amines, thiols) are employed under controlled conditions
Major Products:
Oxidation: Formation of tellurium dioxide derivatives.
Reduction: Formation of lower oxidation state tellurium compounds.
Substitution: Formation of various substituted benzene derivatives depending on the reagents used.
Aplicaciones Científicas De Investigación
1-Methyl-4-(phenyltellanyl)benzene has several applications in scientific research:
Chemistry: Used as a precursor in the synthesis of more complex tellurium-containing compounds.
Biology: Investigated for its potential biological activity, including antimicrobial and anticancer properties.
Medicine: Explored for its potential use in drug development due to its unique chemical properties.
Industry: Utilized in the development of materials with specific electronic and optical properties
Mecanismo De Acción
The mechanism of action of 1-Methyl-4-(phenyltellanyl)benzene involves its interaction with molecular targets through its tellurium atom. The tellurium atom can form bonds with various biological molecules, potentially disrupting their normal function. This interaction can lead to the inhibition of enzymes or the generation of reactive oxygen species, contributing to its biological activity .
Comparación Con Compuestos Similares
- 1-Methyl-4-(phenylsulfonyl)benzene
- 1-Methyl-4-(phenylmethyl)benzene
- 1-Methyl-4-(phenyltellanyl)benzene
Comparison: this compound is unique due to the presence of the tellurium atom, which imparts distinct chemical and biological properties compared to similar compounds with sulfur or selenium atoms. The tellurium atom’s larger size and different electronic properties can lead to variations in reactivity and biological activity .
Propiedades
Número CAS |
56950-00-6 |
|---|---|
Fórmula molecular |
C13H12Te |
Peso molecular |
295.8 g/mol |
Nombre IUPAC |
1-methyl-4-phenyltellanylbenzene |
InChI |
InChI=1S/C13H12Te/c1-11-7-9-13(10-8-11)14-12-5-3-2-4-6-12/h2-10H,1H3 |
Clave InChI |
HJIPHXYFDKOKNI-UHFFFAOYSA-N |
SMILES canónico |
CC1=CC=C(C=C1)[Te]C2=CC=CC=C2 |
Origen del producto |
United States |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.


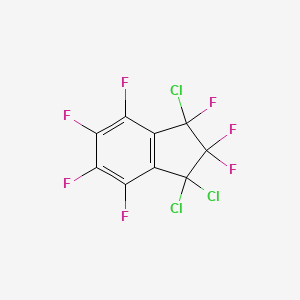
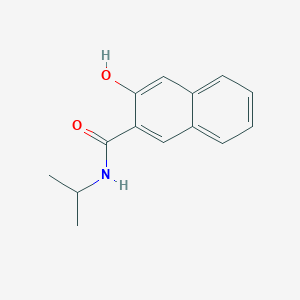
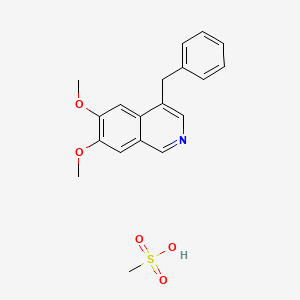
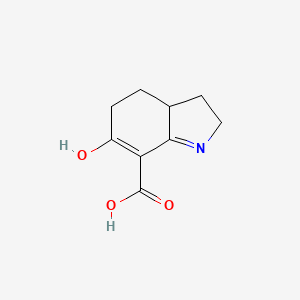
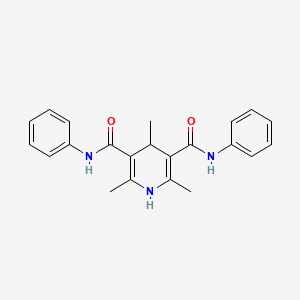
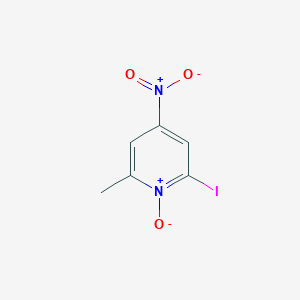
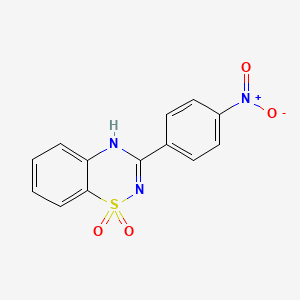
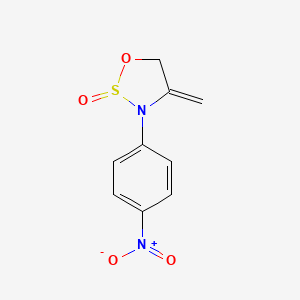
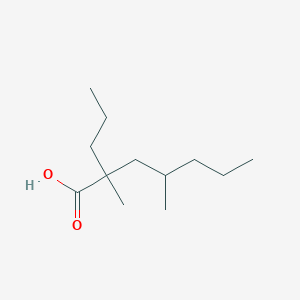
![N-{4-Chloro-6-[(prop-2-en-1-yl)amino]-1,3,5-triazin-2-yl}-N'-ethylthiourea](/img/structure/B14617333.png)
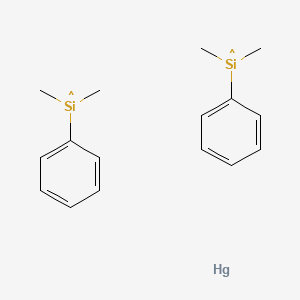
![1-[(Pyridin-3-yl)methyl]piperidine-2,6-dione](/img/structure/B14617341.png)
![4-{[Di(prop-2-en-1-yl)amino]methyl}-2,6-dimethylphenol](/img/structure/B14617344.png)
![4-[(E)-(2,4-Dimethoxyphenyl)diazenyl]-N,N-dimethylaniline](/img/structure/B14617358.png)
